molecular formula C19H18BrN3S3 B8247920 4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B8247920
M. Wt: 464.5 g/mol
InChI Key: CCNDLMXGCGLJRL-UHFFFAOYSA-N
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Description

4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of thiadiazolo[3,4-c]pyridines

Preparation Methods

The synthesis of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves multiple steps. One common synthetic route starts with the bromination of 3,4-diaminopyridine using hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to further reactions to introduce the thiadiazole and bithiophene moieties . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions are typically substituted thiadiazolo[3,4-c]pyridine derivatives with varying functional groups.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine include:

The uniqueness of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine lies in its specific structural features that enhance its performance in electronic applications, such as the presence of the hexyl and bithiophene groups which contribute to its stability and electronic properties.

Properties

IUPAC Name

4-bromo-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3S3/c1-2-3-4-5-6-12-7-8-15(24-12)16-10-9-14(25-16)13-11-21-19(20)18-17(13)22-26-23-18/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDLMXGCGLJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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